molecular formula C21H22N2O9 B1265122 trichodermamide C

trichodermamide C

Cat. No. B1265122
M. Wt: 446.4 g/mol
InChI Key: PCMUPOUDXMFDRE-NYGSYELISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trichodermamide C is a natural product found in Penicillium citrinum with data available.

Scientific Research Applications

Cytotoxic Properties and Mechanism of Action

  • Cytotoxic Effects on Cancer Cells : Trichodermamide C has been identified to exhibit significant cytotoxicity towards human colorectal carcinoma HCT116 and human lung carcinoma A549 cells. Studies have revealed IC50 values of 0.68 and 4.28 μg/ml, respectively, indicating its potential as an anti-cancer agent (Davis et al., 2008).

  • Mechanism of Action in Cancer Therapy : Research on trichodermamides, including trichodermamide C, has shown that their cytotoxicity in cancer cells like HeLa cells could involve mechanisms such as S-phase accumulation and cell death, possibly in response to DNA double-strand breaks. This suggests a unique mode of action that could be pivotal in cancer treatment (Jans et al., 2017).

Agricultural Applications

  • Biocontrol Agent in Agriculture : Species of Trichoderma, the genus from which trichodermamide C is derived, are known for their role as biocontrol agents in agriculture. They aid in controlling plant pathogens, promoting plant growth, and improving crop yield and quality, which could be partially attributed to secondary metabolites like trichodermamides (Pascale et al., 2017).

  • Enhancement of Plant Growth and Stress Tolerance : Trichoderma species have been shown to stimulate plant growth and enhance tolerance to abiotic stress. The secondary metabolites produced by these fungi, possibly including trichodermamide C, contribute to these beneficial effects on plants (López‐Bucio et al., 2015).

Synthesis and Structural Studies

  • Synthetic Approaches : Efforts have been made to synthesize trichodermamides, including trichodermamide C, to study their structure and potentially enhance their availability for research and therapeutic uses. These studies are crucial for understanding the compound's properties and developing analogs (Kimishima et al., 2021).

properties

Product Name

trichodermamide C

Molecular Formula

C21H22N2O9

Molecular Weight

446.4 g/mol

IUPAC Name

(4aS,5R,8R,8aS)-N-(7,8-dimethoxy-2-oxochromen-3-yl)-4a,5,8-trihydroxy-N-methyl-4,5,8,8a-tetrahydro-1,2-benzoxazine-3-carboxamide

InChI

InChI=1S/C21H22N2O9/c1-23(12-8-10-4-6-14(29-2)17(30-3)16(10)31-20(12)27)19(26)11-9-21(28)15(25)7-5-13(24)18(21)32-22-11/h4-8,13,15,18,24-25,28H,9H2,1-3H3/t13-,15-,18+,21+/m1/s1

InChI Key

PCMUPOUDXMFDRE-NYGSYELISA-N

Isomeric SMILES

CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NO[C@H]4[C@@H](C=C[C@H]([C@]4(C3)O)O)O

Canonical SMILES

CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NOC4C(C=CC(C4(C3)O)O)O

synonyms

trichodermamide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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